molecular formula C21H24N4O5S B3410637 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[2-(4-sulfamoylphenyl)ethyl]ethanediamide CAS No. 898413-40-6

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[2-(4-sulfamoylphenyl)ethyl]ethanediamide

Cat. No.: B3410637
CAS No.: 898413-40-6
M. Wt: 444.5 g/mol
InChI Key: SOHOJJPMAUHYLV-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[2-(4-sulfamoylphenyl)ethyl]ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tetrahydroquinoline moiety and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[2-(4-sulfamoylphenyl)ethyl]ethanediamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Tetrahydroquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroquinoline ring system.

    Acetylation: The tetrahydroquinoline intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Coupling with Sulfonamide: The final step involves coupling the acetylated tetrahydroquinoline with a sulfonamide derivative. This can be done using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[2-(4-sulfamoylphenyl)ethyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The tetrahydroquinoline moiety can be oxidized to form quinoline derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[2-(4-sulfamoylphenyl)ethyl]ethanediamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Chemical Biology: The compound is used as a probe to study cellular processes and pathways.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[2-(4-sulfamoylphenyl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group is known to interact with enzyme active sites, while the tetrahydroquinoline moiety can interact with receptor sites, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[2-(4-aminophenyl)ethyl]ethanediamide
  • N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[2-(4-methylphenyl)ethyl]ethanediamide

Uniqueness

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[2-(4-sulfamoylphenyl)ethyl]ethanediamide is unique due to the presence of both the sulfonamide and tetrahydroquinoline moieties, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and potential therapeutic applications.

Properties

IUPAC Name

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5S/c1-14(26)25-12-2-3-16-6-7-17(13-19(16)25)24-21(28)20(27)23-11-10-15-4-8-18(9-5-15)31(22,29)30/h4-9,13H,2-3,10-12H2,1H3,(H,23,27)(H,24,28)(H2,22,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHOJJPMAUHYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[2-(4-sulfamoylphenyl)ethyl]ethanediamide
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N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[2-(4-sulfamoylphenyl)ethyl]ethanediamide
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N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[2-(4-sulfamoylphenyl)ethyl]ethanediamide
Reactant of Route 4
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N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[2-(4-sulfamoylphenyl)ethyl]ethanediamide
Reactant of Route 5
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[2-(4-sulfamoylphenyl)ethyl]ethanediamide
Reactant of Route 6
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[2-(4-sulfamoylphenyl)ethyl]ethanediamide

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